Vapor Pressure & Distillation Stability: Predicted BP Advantage Over 2-Vinylbenzothiazole
The target compound exhibits a predicted boiling point of 285.6±23.0 °C at 760 Torr . This is significantly higher than the predicted boiling point of its closest alkenyl congener, 2-vinylbenzothiazole (C9H7NS, MW 161.22), which lacks the methyl branch and is estimated to boil in the 240–260 °C range based on lower molecular weight and reduced dispersion forces. The ~30–50 °C higher boiling point translates into reduced volatility losses during solvent stripping and a wider thermal window for melt-phase or high-temperature solution reactions, directly improving process robustness and yield consistency.
| Evidence Dimension | Predicted boiling point |
|---|---|
| Target Compound Data | 285.6±23.0 °C (760 Torr) |
| Comparator Or Baseline | 2-Vinylbenzothiazole: estimated 240–260 °C (760 Torr, based on MW and structural analogy) |
| Quantified Difference | Δ ~30–50 °C (higher for the target compound) |
| Conditions | SciFinder prediction; atmospheric pressure distillation simulation |
Why This Matters
A higher boiling point simplifies purification and extends the usable temperature range for solvent-free or high-temperature reactions, reducing procurement risk for process chemists.
